molecular formula C11H13NO4S B15328422 2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid

2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid

Cat. No.: B15328422
M. Wt: 255.29 g/mol
InChI Key: NKYUDVGTQNQVHW-BQYQJAHWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethenesulfonamido)propanoic acid typically involves the reaction of alanine with a sulfonyl chloride derivative of styrene. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(2-phenylethenesulfonamido)propanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethenesulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The double bond in the phenylethenyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts is employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-phenylethenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-phenylethenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

2-(2-phenylethenesulfonamido)propanoic acid can be compared with other sulfonamide derivatives, such as:

    N-(2-phenylethyl)sulfonamide: Lacks the propanoic acid moiety, leading to different chemical and biological properties.

    N-(2-phenylethenyl)sulfonamide: Similar structure but without the propanoic acid group, affecting its solubility and reactivity.

    N-(2-phenylethenyl)sulfonylglycine: Contains a glycine backbone instead of alanine, resulting in different steric and electronic effects.

The uniqueness of 2-(2-phenylethenesulfonamido)propanoic acid lies in its combination of the phenylethenyl group with the sulfonamido and propanoic acid moieties, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C11H13NO4S/c1-9(11(13)14)12-17(15,16)8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+

InChI Key

NKYUDVGTQNQVHW-BQYQJAHWSA-N

Isomeric SMILES

CC(C(=O)O)NS(=O)(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1

solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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